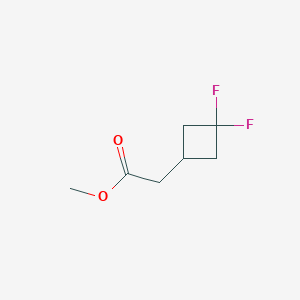

Methyl 2-(3,3-difluorocyclobutyl)acetate

Description

BenchChem offers high-quality Methyl 2-(3,3-difluorocyclobutyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(3,3-difluorocyclobutyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(3,3-difluorocyclobutyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c1-11-6(10)2-5-3-7(8,9)4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKKJVGBLQLQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CC(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-(3,3-difluorocyclobutyl)acetate (CAS 1434141-84-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3,3-difluorocyclobutyl)acetate, registered under CAS number 1434141-84-0, is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. Its primary recognition stems from its role as a key building block in the synthesis of potent and selective enzyme inhibitors. The incorporation of the gem-difluorocyclobutyl moiety is a strategic design element in modern drug development, often employed to enhance metabolic stability, modulate physicochemical properties, and improve the overall pharmacokinetic profile of bioactive molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this important synthetic intermediate.

Chemical and Physical Properties

While extensive experimental data for methyl 2-(3,3-difluorocyclobutyl)acetate is not widely published in peer-reviewed literature, its fundamental properties can be inferred from its structure and data available from commercial suppliers. It is a methyl ester characterized by a four-membered carbocyclic ring bearing a gem-difluoro substitution at the 3-position.

Table 1: General Physicochemical Properties of Methyl 2-(3,3-difluorocyclobutyl)acetate

| Property | Value/Description | Source |

| CAS Number | 1434141-84-0 | N/A |

| Molecular Formula | C₇H₁₀F₂O₂ | SynQuest Labs[1] |

| Molecular Weight | 164.15 g/mol | SynQuest Labs[1] |

| Appearance | Expected to be a liquid at room temperature | Inferred from similar low molecular weight esters |

| Solubility | Soluble in common organic solvents such as dichloromethane; limited solubility in water. | EvitaChem[2] |

| Stability | Generally stable under standard conditions but is susceptible to hydrolysis, a characteristic reaction of esters, which can be catalyzed by the presence of acids or bases. | EvitaChem[2] |

The presence of the two fluorine atoms on the cyclobutane ring significantly influences the molecule's electronic properties and conformation. The high electronegativity of fluorine can affect the reactivity of adjacent functional groups and introduce a degree of lipophilicity to the molecule.

Synthesis and Reaction Pathways

Methyl 2-(3,3-difluorocyclobutyl)acetate is primarily utilized as a synthetic intermediate. Its synthesis is a critical step in the preparation of more complex molecules, most notably the Cathepsin C inhibitor, BI-9740. The synthesis of this intermediate is detailed within the patent literature for BI-9740.

A plausible synthetic route, based on general organic chemistry principles and related transformations, would likely involve the esterification of 2-(3,3-difluorocyclobutyl)acetic acid. This precursor acid can be synthesized through various methods known for the construction of gem-difluorinated carbocycles.

Experimental Protocol: Esterification of 2-(3,3-difluorocyclobutyl)acetic acid

This protocol describes a general method for the synthesis of methyl 2-(3,3-difluorocyclobutyl)acetate from its corresponding carboxylic acid.

-

Reaction Setup: To a solution of 2-(3,3-difluorocyclobutyl)acetic acid (1.0 equivalent) in methanol (acting as both solvent and reagent), a catalytic amount of a strong acid, such as sulfuric acid (e.g., 0.1 equivalents), is added.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is removed under reduced pressure.

-

Extraction: The residue is dissolved in a water-immiscible organic solvent, such as ethyl acetate, and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude methyl 2-(3,3-difluorocyclobutyl)acetate. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Causality in Experimental Choices:

-

Acid Catalyst: The use of a strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol.

-

Methanol as Solvent and Reagent: Using methanol in excess shifts the equilibrium of the Fischer esterification towards the product side, maximizing the yield of the desired ester.

-

Aqueous Work-up: The sodium bicarbonate wash is crucial to remove the acid catalyst, preventing potential hydrolysis of the ester product during storage. The brine wash helps to remove any remaining water from the organic phase.

Figure 2. The role of methyl 2-(3,3-difluorocyclobutyl)acetate in the synthesis and mechanism of action of BI-9740.

Conclusion

Methyl 2-(3,3-difluorocyclobutyl)acetate is a valuable, non-commercialized chemical intermediate whose importance is intrinsically linked to the synthesis of advanced drug candidates. While detailed public data on its intrinsic properties are scarce, its structural features and role as a precursor to molecules like BI-9740 underscore the significance of fluorinated building blocks in modern medicinal chemistry. The strategic incorporation of the gem-difluorocyclobutyl group via this intermediate highlights a key approach for optimizing the druglike properties of therapeutic agents. Further research into the synthesis and characterization of this and similar fluorinated intermediates will continue to be a vital area of investigation for the development of novel therapeutics.

References

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Methyl 2-(3,3-difluorocyclobutyl)acetate

Introduction: The Role of NMR in Modern Fluorine Chemistry and Drug Development

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. For professionals in drug development, where the precise architecture of a molecule dictates its efficacy and safety, NMR provides indispensable insights. This guide focuses on a molecule of growing interest in medicinal chemistry: methyl 2-(3,3-difluorocyclobutyl)acetate. The introduction of fluorine atoms into organic scaffolds can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[1] Consequently, the ability to unequivocally confirm the structure of such fluorinated compounds is paramount.

The presence of the ¹⁹F nucleus (spin I = ½, 100% natural abundance) adds a layer of complexity and informational richness to NMR spectra.[2] Spin-spin coupling between fluorine and both proton (¹H) and carbon (¹³C) nuclei provides through-bond connectivity information that is crucial for assignment. This guide offers a detailed predictive analysis of the ¹H and ¹³C NMR spectra of methyl 2-(3,3-difluorocyclobutyl)acetate, grounded in established spectroscopic principles and field-proven insights. We will dissect the expected chemical shifts, multiplicities, and coupling constants, explaining the underlying physicochemical reasons for the observed phenomena.

Molecular Structure and Atom Labeling

To facilitate a clear and unambiguous discussion, the atoms of methyl 2-(3,3-difluorocyclobutyl)acetate are labeled as shown in the diagram below. This nomenclature will be used throughout the guide.

Caption: Labeled structure of methyl 2-(3,3-difluorocyclobutyl)acetate.

Part 1: Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to show five distinct sets of signals. The chemical environment of each proton group dictates its chemical shift (δ), while spin-spin coupling with neighboring protons and fluorine atoms determines the signal's multiplicity.

-

H₃-C6 (Methyl Ester Protons): These three protons are chemically equivalent and have no adjacent coupling partners. Therefore, they will appear as a sharp singlet . Located on an oxygen-bound methyl group, their signal is expected in the range of δ 3.6 - 3.8 ppm .

-

H₂-C5 (Methylene Acetate Protons): These two protons are adjacent to the methine proton (H-C1). They will be split by H-C1 into a doublet . The electron-withdrawing effect of the adjacent carbonyl group will shift this signal downfield to approximately δ 2.5 - 2.7 ppm .[3]

-

H-C1 (Methine Proton): This proton is in a complex environment. It is coupled to the two H₂-C5 protons and the four protons on the cyclobutane ring at C2 and C4. This will result in a complex multiplet . Its chemical shift is influenced by the ring strain and the acetate substituent, likely placing it around δ 2.8 - 3.2 ppm .

-

H₂-C2 and H₂-C4 (Cyclobutane Methylene Protons): Due to the plane of symmetry passing through C1 and C3, the two protons on C2 are chemically equivalent to the two protons on C4. However, the geminal protons on each of these carbons are diastereotopic. These four protons will be coupled to H-C1 and to each other. More importantly, they are three bonds away from the fluorine atoms (³JHF, vicinal coupling). This H-F coupling will further split their signals. The result will be a complex, overlapping set of multiplets in the region of δ 2.0 - 2.6 ppm . The deshielding effect of the nearby fluorine atoms causes this downfield shift from a typical unsubstituted cyclobutane signal (approx. 1.96 ppm).[4][5] The magnitude of vicinal ³JHF couplings is typically in the range of 5-10 Hz.[6]

Part 2: Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display six unique signals. The key feature of this spectrum will be the splitting of carbon signals due to coupling with the fluorine atoms (C-F coupling).[7] This phenomenon is highly diagnostic.

-

C6 (Methyl Carbon): This carbon will appear as a sharp singlet around δ 52 ppm .[8]

-

C5 (Methylene Carbon): This signal is expected as a singlet in the range of δ 40 - 45 ppm .[8]

-

C=O (Carbonyl Carbon): The ester carbonyl carbon will produce a singlet in the characteristic downfield region of δ 170 - 175 ppm .[8][9]

-

C1 (Methine Carbon): This carbon, part of the cyclobutane ring, will appear as a singlet around δ 35 - 40 ppm . It may exhibit a small three-bond coupling to the fluorine atoms (³JCF).

-

C2 and C4 (Equivalent Methylene Carbons): These two carbons are chemically equivalent. They are two bonds away from the two fluorine atoms at the C3 position. This will result in a two-bond C-F coupling (²JCF), splitting the signal into a triplet . The expected chemical shift is around δ 30 - 35 ppm , with a ²JCF coupling constant typically in the range of 20-30 Hz.[10]

-

C3 (Difluorinated Carbon): This is the most distinctive signal in the spectrum. The two directly attached, highly electronegative fluorine atoms will cause a significant downfield shift. Furthermore, the one-bond C-F coupling (¹JCF) will split this signal into a prominent triplet . The chemical shift is predicted to be in the δ 115 - 125 ppm region. The ¹JCF coupling constant is characteristically large, typically between 240 and 320 Hz.[6][10] It is important to note that fluorinated carbons can sometimes be difficult to detect due to the signal intensity being distributed across multiple lines and potential relaxation effects, which may require a higher number of scans to achieve a good signal-to-noise ratio.[1][7]

Data Summary Tables

Table 1: Predicted ¹H NMR Data

| Labeled Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling |

| H₃-C6 | 3.6 - 3.8 | Singlet (s) | None |

| H₂-C5 | 2.5 - 2.7 | Doublet (d) | ³JHH with H-C1 |

| H-C1 | 2.8 - 3.2 | Multiplet (m) | Coupled to H₂-C5, H₂-C2, H₂-C4 |

| H₂-C2 & H₂-C4 | 2.0 - 2.6 | Multiplet (m) | Coupled to H-C1, geminal H, ³JHF |

Table 2: Predicted ¹³C NMR Data

| Labeled Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C=O | 170 - 175 | Singlet (s) | - |

| C3 | 115 - 125 | Triplet (t) | ¹JCF ≈ 240 - 320 |

| C6 | ~ 52 | Singlet (s) | - |

| C5 | 40 - 45 | Singlet (s) | - |

| C1 | 35 - 40 | Singlet (s) | Possible small ³JCF |

| C2 & C4 | 30 - 35 | Triplet (t) | ²JCF ≈ 20 - 30 |

Part 3: Experimental Protocol and Workflow

Acquiring high-quality NMR data is essential for accurate structural verification. The following protocol outlines a self-validating system for analyzing methyl 2-(3,3-difluorocyclobutyl)acetate.

Workflow for Structural Verification

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. biophysics.org [biophysics.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 10. ekwan.github.io [ekwan.github.io]

A Technical Guide to the Spectroscopic Characterization of Methyl 2-(3,3-difluorocyclobutyl)acetate

Foreword: The Analytical Imperative for Novel Fluorinated Scaffolds

In the landscape of modern drug discovery and materials science, the introduction of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. The 3,3-difluorocyclobutyl moiety, in particular, offers a unique combination of conformational constraint, metabolic stability, and lipophilicity. As a result, compounds like methyl 2-(3,3-difluorocyclobutyl)acetate are of significant interest as building blocks and therapeutic candidates. A robust and unambiguous structural characterization of such molecules is not merely a procedural step but the foundation upon which all subsequent research is built. This guide provides an in-depth analysis of the expected infrared (IR) and mass spectrometry (MS) signatures of methyl 2-(3,3-difluorocyclobutyl)acetate, grounded in first principles and data from analogous structures. It is intended to serve as a practical resource for researchers engaged in the synthesis and analysis of novel fluorinated compounds.

Infrared (IR) Spectroscopy Analysis: Unveiling Functional Group Vibrations

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The analysis of methyl 2-(3,3-difluorocyclobutyl)acetate is predicated on the identification of characteristic vibrations of the ester group and the carbon-fluorine bonds, along with the aliphatic C-H stretches and bends.

Predicted Key IR Absorption Bands

The interpretation of the IR spectrum of the title compound hinges on recognizing several key vibrational modes. The following table summarizes the predicted characteristic absorption bands and their assignments.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale and Commentary |

| ~2980-2870 | C-H (sp³) stretching | Medium to Strong | Corresponds to the stretching vibrations of the C-H bonds in the cyclobutyl ring and the methyl group. |

| ~1755-1745 | C=O (ester) stretching | Strong | The typical C=O stretch for a saturated aliphatic ester is ~1735-1750 cm⁻¹.[1] The presence of electron-withdrawing fluorine atoms on the cyclobutyl ring is expected to cause a slight inductive effect, shifting the carbonyl absorption to a higher frequency.[2] |

| ~1470-1370 | C-H bending | Medium | Includes scissoring and bending vibrations of the CH₂ and CH₃ groups.[3] |

| ~1300-1150 | C-F stretching | Strong | The C-F stretching vibrations typically produce strong absorptions in the 1400-1000 cm⁻¹ range. For gem-difluoroalkanes, these bands are often intense and can be complex.[4] |

| ~1250-1050 | C-O (ester) stretching | Strong | Esters exhibit characteristic C-O stretching bands. The C(=O)-O stretch is typically found around 1250-1200 cm⁻¹, while the O-C-C stretch is observed at a lower frequency.[1] |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

A high-quality IR spectrum of methyl 2-(3,3-difluorocyclobutyl)acetate, which is expected to be a liquid at room temperature, can be obtained using the neat liquid sampling technique.

Objective: To acquire a high-resolution mid-IR spectrum of the analyte.

Materials:

-

Methyl 2-(3,3-difluorocyclobutyl)acetate sample

-

FTIR spectrometer (e.g., Nicolet, PerkinElmer) with a clean, dry sample stage

-

Disposable pipette

-

Solvent for cleaning (e.g., isopropanol, acetone)

-

Lens paper

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the sample compartment of the FTIR spectrometer is empty and clean.

-

Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O). This will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation and Application:

-

Using a clean, disposable pipette, place a small drop of the neat methyl 2-(3,3-difluorocyclobutyl)acetate sample directly onto the center of the spectrometer's sample window (e.g., ATR crystal or salt plates).

-

Ensure the sample forms a thin, even film covering the analysis area.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000 to 400 cm⁻¹.[5]

-

-

Data Processing and Analysis:

-

The instrument software will automatically perform the background subtraction.

-

Process the resulting spectrum to label the key peaks and determine their precise wavenumbers.

-

Compare the observed peaks with the predicted values in the table above to confirm the presence of the expected functional groups.

-

-

Cleaning:

-

Thoroughly clean the sample stage with a suitable solvent and lens paper to prevent cross-contamination.

-

Mass Spectrometry Analysis: Deciphering the Molecular Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions and fragment ions. For methyl 2-(3,3-difluorocyclobutyl)acetate, we can predict a fragmentation pattern based on the established behavior of esters and cyclobutane derivatives.

Predicted Molecular Ion and Key Fragment Ions

Electron Ionization (EI) is the most common ionization technique for this type of molecule. The molecular ion (M⁺˙) is formed by the loss of an electron. The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

Molecular Formula: C₇H₁₀F₂O₂ Molecular Weight: 164.15 g/mol

| Predicted m/z | Proposed Fragment Ion Structure | Proposed Neutral Loss | Fragmentation Pathway and Rationale |

| 164 | [C₇H₁₀F₂O₂]⁺˙ | - | Molecular Ion (M⁺˙): The presence of the stable cyclobutyl ring may lead to a reasonably observable molecular ion peak. |

| 133 | [C₆H₈F₂O]⁺ | •OCH₃ | Loss of Methoxy Radical: A common fragmentation pathway for methyl esters is the cleavage of the C-O bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da).[6] |

| 105 | [C₅H₆F₂]⁺ | •COOCH₃ | Loss of Carbomethoxy Radical: Cleavage of the bond between the cyclobutyl ring and the acetate group results in the loss of the •COOCH₃ radical (59 Da). |

| 87 | [C₄H₅F₂]⁺ | CH₂=C=O | Ring Fragmentation with Ketene Loss: This fragment could arise from the [M-OCH₃]⁺ ion via rearrangement and loss of ketene (CH₂=C=O, 42 Da). |

| 74 | [CH₃OC(OH)=CH₂]⁺˙ | C₄H₄F₂ | McLafferty Rearrangement (less likely): While possible, a classical McLafferty rearrangement is less probable due to the structure. However, a rearrangement followed by the loss of difluorocyclobutene could lead to this ion, which is characteristic of methyl acetate. |

| 59 | [COOCH₃]⁺ | C₅H₆F₂• | Carbomethoxy Cation: This ion represents the ester portion of the molecule. |

| 56 | [C₄H₈]⁺˙ | C₃H₂F₂O₂ | Loss of Ethene from Ring: Cyclobutane derivatives are known to undergo fragmentation by losing ethene (C₂H₄, 28 Da).[7] This would likely occur from a fragment ion that has already lost the acetate group. |

Visualizing the Fragmentation Pathways

The logical flow of the primary fragmentation events can be visualized using a DOT language diagram.

Caption: Predicted major fragmentation pathways for methyl 2-(3,3-difluorocyclobutyl)acetate under electron ionization.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for analyzing this volatile compound, providing both separation from any impurities and detailed mass spectral data.

Objective: To obtain a clean mass spectrum of the analyte and confirm its molecular weight and fragmentation pattern.

Materials:

-

GC-MS system equipped with an electron ionization (EI) source.

-

Capillary GC column (e.g., HP-5MS, DB-5MS, or similar non-polar column).[5]

-

Methyl 2-(3,3-difluorocyclobutyl)acetate sample.

-

High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate).

-

Autosampler vials.

-

Helium carrier gas (high purity).

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent.

-

-

GC-MS Method Setup:

-

Injector: Set the injector temperature to 250 °C with a split ratio of 50:1 to avoid overloading the column.

-

GC Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Carrier Gas: Set a constant flow rate for the helium carrier gas (e.g., 1.0 mL/min).

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

-

-

Analysis Workflow:

-

Inject a blank (pure solvent) to ensure system cleanliness.

-

Inject the prepared sample solution.

-

The GC will separate the analyte from the solvent and any impurities.

-

As the analyte elutes from the column, it will enter the MS source, be ionized, and fragmented.

-

The mass analyzer will separate the ions based on their m/z ratio, and the detector will record their abundance.

-

Caption: Workflow for the GC-MS analysis of methyl 2-(3,3-difluorocyclobutyl)acetate.

-

Data Interpretation:

-

Identify the chromatographic peak corresponding to the analyte.

-

Extract the mass spectrum from this peak.

-

Identify the molecular ion peak (M⁺˙) at m/z 164.

-

Analyze the fragmentation pattern, identifying key fragment ions and neutral losses as predicted in the table above.

-

Utilize spectral databases like the NIST Chemistry WebBook to compare fragmentation patterns with known related compounds.[8]

-

Conclusion: A Framework for Confident Structural Elucidation

The structural confirmation of novel molecules such as methyl 2-(3,3-difluorocyclobutyl)acetate relies on the synergistic interpretation of multiple analytical techniques. By combining the functional group information from IR spectroscopy with the molecular weight and fragmentation data from mass spectrometry, a high degree of confidence in the assigned structure can be achieved. The predictive frameworks and experimental protocols detailed in this guide provide a robust starting point for researchers. The characteristic C=O stretch shifted to a higher wavenumber in the IR spectrum, coupled with a mass spectrum showing a molecular ion at m/z 164 and logical fragmentations corresponding to the loss of the methoxy group and ring cleavage, would constitute strong evidence for the successful synthesis and purification of the target compound.

References

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclobutane C4H8 fragmentation pattern. Retrieved from [Link]

-

Raja, P. (2023, January 18). Mass Fragmentation of Alkane and Cycloalkanes/ Mass spectrometry [Video]. YouTube. [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

MDPI. (n.d.). A Two-Step Strategy for Aroma Restoration of Strawberry Concentrate Based on ZIF-67@PDMS Composite Membrane. MDPI. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST. (n.d.). Cyclobutane, methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Fluorine atom. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Cyclobutane, methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Synthesis and GC–MS Study of Fluorinated Esters Derived from Thrimethylolpropane. (n.d.). Springer. Retrieved from [Link]

-

GIA. (n.d.). Infrared Spectroscopy and Its Use in Gemology. GIA. Retrieved from [Link]

-

MDPI. (2023, April 29). Development of Mid-Infrared Absorption Spectroscopy for Gemstone Analysis. MDPI. Retrieved from [Link]

-

Gillman, K. W., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central (PMC). Retrieved from [Link]

-

NIST. (n.d.). fluorine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Midac Corporation. (1996, December 12). PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST. Midac Corporation. Retrieved from [Link]

-

Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021, February 2). National Institutes of Health (NIH). Retrieved from [Link]

-

Carbonyl Stretching Frequencies of Some Partially Fluorinated Esters. (n.d.). AIP Publishing. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, December 31). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Physicochemical Prediction of Metabolite Fragmentation in Tandem Mass Spectrometry. (n.d.). PubMed. Retrieved from [Link]

-

Assembly of functionalized gem-difluoroalkenes via photocatalytic defluorocyanoalkylation and defluoroacylation of α-CF3 styrenes with oxime esters. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Yang, F., et al. (2023, September 14). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. Royal Society of Chemistry. Retrieved from [Link]

-

FTIR study of hydrogen bonding interaction between fluorinated alcohol and unsaturated esters. (n.d.). ResearchGate. Retrieved from [Link]

-

Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. (n.d.). ResearchGate. Retrieved from [Link]

-

The Fragmentation Mechanism of Cyclobutanol. (n.d.). ResearchGate. Retrieved from [Link]

-

AtomTrace. (n.d.). Element Fluorine. Retrieved from [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Radiative efficiencies for fluorinated esters: Indirect global warming potentials of hydrofluoroethers. (n.d.). ResearchGate. Retrieved from [Link]

-

PerkinElmer. (2020, April 9). Molecular Spectroscopic Techniques for Gem Studies with audio S3 version [Video]. YouTube. [Link]

-

NIST. (2024, May 24). NIST Atomic Spectra Database. re3data.org. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2,3-dimethylbutane fragmentation pattern. Retrieved from [Link]

-

NIST. (n.d.). Cyclobutane, methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

FTIR study of hydrogen bonding interaction between fluorinated alcohol and unsaturated esters. (2018, June 5). PubMed. Retrieved from [Link]

-

Bi, B. (2018, March 11). Why is the carbonyl frequency in esters higher than in ketones?. Quora. Retrieved from [Link]

-

Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

-

NIST. (n.d.). Cyclohexanecarboxylic acid, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved from [Link]

-

NIST. (n.d.). Methyl acetoacetate. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. chem.pg.edu.pl [chem.pg.edu.pl]

- 4. midac.com [midac.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Cyclobutane, methyl- [webbook.nist.gov]

Physical properties like boiling point and melting point of methyl 2-(3,3-difluorocyclobutyl)acetate.

Technical Guide: Physicochemical Characterization of Methyl 2-(3,3-difluorocyclobutyl)acetate

Abstract

Methyl 2-(3,3-difluorocyclobutyl)acetate is a fluorinated ester of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the difluorocyclobutyl moiety. This technical guide provides a comprehensive overview of the core physical properties of this compound, specifically its boiling and melting points. Recognizing the current scarcity of publicly available experimental data for this specific molecule, this document serves as a practical manual for researchers. It outlines the theoretical considerations for estimating these properties based on structure-activity relationships and provides detailed, field-proven experimental protocols for their accurate determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding and practical means of characterizing this and similar novel chemical entities.

Introduction: The Significance of Physical Properties in Drug Development

The boiling and melting points of an active pharmaceutical ingredient (API) or a key intermediate are fundamental physical constants that provide critical insights into its purity, stability, and polymorphic form. For a compound like methyl 2-(3,3-difluorocyclobutyl)acetate, the introduction of fluorine atoms significantly alters its electronic and conformational properties, which in turn influences its intermolecular forces and, consequently, its physical state at various temperatures.

An accurate determination of the melting point is a primary indicator of purity; impurities typically lead to a depression and broadening of the melting range.[1] The boiling point, determined at a specific pressure, is a characteristic property of a pure liquid and is essential for purification processes such as distillation.

Given that specific experimental values for the boiling and melting points of methyl 2-(3,3-difluorocyclobutyl)acetate (CAS No. 1434141-84-0) are not widely reported in scientific literature, this guide provides the necessary theoretical framework and experimental protocols to empower researchers to determine these values accurately in their own laboratories.

Theoretical Considerations and Estimated Properties

The physical properties of a molecule are dictated by its structure and the resulting intermolecular forces.[2] For methyl 2-(3,3-difluorocyclobutyl)acetate, we must consider several factors:

-

Molecular Weight: The molecular weight is 164.15 g/mol . Generally, as molecular weight increases within a homologous series, boiling and melting points also increase due to stronger London dispersion forces.[3]

-

Polarity and Dipole-Dipole Interactions: The presence of two fluorine atoms and an ester group introduces significant polarity. The C-F bonds are highly polarized, and the ester carbonyl group is a strong dipole. These create dipole-dipole interactions, which are stronger than London dispersion forces and thus increase the boiling point.[4]

-

Hydrogen Bonding: This molecule does not have hydrogen bond donors (like O-H or N-H), so hydrogen bonding will not be a significant intermolecular force.[5]

-

Molecular Shape and Packing: The cyclobutyl ring introduces rigidity. The gem-difluoro substitution can influence how the molecules pack in a crystal lattice, which affects the melting point. Symmetrical molecules tend to pack more efficiently, leading to higher melting points.[3]

Based on these considerations, methyl 2-(3,3-difluorocyclobutyl)acetate is expected to be a liquid at room temperature with a moderately high boiling point, likely requiring vacuum distillation to avoid decomposition. Its melting point, if it is a solid at or below room temperature, would be influenced by the efficiency of its crystal packing.

Table 1: Summary of Physicochemical Properties of Methyl 2-(3,3-difluorocyclobutyl)acetate

| Property | Value/Estimate | Source/Rationale |

| CAS Number | 1434141-84-0 | Chemical Supplier Data |

| Molecular Formula | C₇H₁₀F₂O₂ | Chemical Supplier Data |

| Molecular Weight | 164.15 g/mol | Calculated |

| Boiling Point | Not Experimentally Determined | Theoretical Estimation: Expected to be elevated due to polarity and molecular weight. |

| Melting Point | Not Experimentally Determined | Theoretical Estimation: Will depend on crystal lattice packing efficiency. |

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a standard and reliable technique for this determination.[6]

Causality Behind Experimental Choices

The choice of the capillary method is based on its requirement for a very small sample size, its precision, and the availability of commercial apparatus that offer controlled heating rates. A slow heating rate (1-2 °C per minute) near the melting point is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading. A rapid initial heating can be used to find an approximate range, followed by a more careful, slower determination.[1]

Detailed Step-by-Step Protocol: Capillary Method

-

Sample Preparation:

-

Ensure the sample of methyl 2-(3,3-difluorocyclobutyl)acetate is completely dry and in a fine powdered form.[6] If the sample is crystalline, gently crush it on a watch glass.

-

Obtain a capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered sample.[7]

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. Alternatively, drop the tube down a long, narrow glass tube to facilitate packing.[7]

-

The packed sample height should be 2-3 mm.[7]

-

-

Apparatus Setup (Thiele Tube Method):

-

Attach the capillary tube to a thermometer using a small rubber band or a piece of rubber tubing. The sample should be level with the thermometer bulb.[8]

-

Clamp a Thiele tube to a retort stand and fill it with a high-boiling, transparent liquid like mineral oil or silicone oil, ensuring the oil level is above the top of the side arm.

-

Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the sample is immersed in the oil.[9]

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner using a back-and-forth motion.[7] The convection currents in the oil will ensure uniform heating.

-

Observe the sample closely.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal of the solid melts completely (the end of the melting range).[7]

-

Visualization of Experimental Workflow

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

For small quantities of a liquid, the micro-boiling point determination, also known as the Siwoloboff method, is highly effective and minimizes waste. This method determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[10]

Causality Behind Experimental Choices

This micro-method is chosen for its efficiency with small sample volumes (less than 1 mL). The principle relies on trapping the vapor of the boiling liquid in a smaller, inverted capillary tube. As the apparatus cools, the point at which the external atmospheric pressure overcomes the vapor pressure of the liquid, causing the liquid to be drawn back into the capillary, corresponds to the boiling point.[11]

Detailed Step-by-Step Protocol: Siwoloboff Method

-

Sample Preparation:

-

Add a few drops of liquid methyl 2-(3,3-difluorocyclobutyl)acetate into a small test tube (e.g., 75 x 8 mm) to a depth of about 1-2 cm.

-

Take a standard melting point capillary tube (sealed at one end) and place it, open end down, into the small test tube containing the liquid.[10]

-

-

Apparatus Setup:

-

Attach the small test tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Secure the assembly in a Thiele tube filled with heating oil, as described for the melting point determination.[12]

-

-

Measurement:

-

Gently and continuously heat the side arm of the Thiele tube.[12]

-

As the temperature rises, air trapped in the inverted capillary will bubble out.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the tip of the inverted capillary. This indicates the liquid is boiling and its vapor is displacing the remaining air.[11]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow and eventually stop. The moment the bubbles stop and the liquid is drawn into the inverted capillary tube, record the temperature. This is the boiling point.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

Visualization of Experimental Workflow

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

References

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved from [Link]

-

MDPI. (2024, April 1). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Retrieved from [Link]

-

Organic Chemistry: How to…. (2022, July 30). Predicting boiling and melting points. Retrieved from [Link]

-

PubMed. (2023, June 7). Structure property relationships of fluorinated carboxylic acid bioisosteres. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of methyl 3‐substituted.... Retrieved from [Link]

-

chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

-

SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

Jeplerts' Blog. (2008, December 21). Siwoloboff Method. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 16). 2.1.1: Intermolecular Forces and Relative Boiling Points (bp). Retrieved from [Link]

- Google Patents. (n.d.). WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.

-

ibacon GmbH. (n.d.). EU A.2: Boiling temperature. Retrieved from [Link]

-

ACS Publications. (2018, July 3). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. Retrieved from [Link]

-

Organic Syntheses. (n.d.). methyl 3-methyl-2-furoate. Retrieved from [Link]

-

YouTube. (2022, October 31). Chemistry 20 - Predicting boiling points and solubility using intermolecular forces. Retrieved from [Link]

-

Master Organic Chemistry. (2010, October 25). 3 Trends That Affect Boiling Points. Retrieved from [Link]

-

IvyPanda. (2024, November 13). Micro Method Determination of Boiling Point of Hydrocarbons Essay. Retrieved from [Link]

- Google Patents. (n.d.). CN104292104A - Method and device for preparing methyl fluoroacetate.

-

ResearchGate. (n.d.). Structure–property relationships of novel fluorinated polycarbonate polyurethane films with high transparency and thermal stability. Retrieved from [Link]

-

ACS Publications. (2021, May 27). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. Retrieved from [Link]

-

RSC Publishing. (n.d.). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Retrieved from [Link]

-

Buchi.com. (n.d.). Boiling point determination according to Siwoloboff and Ph. Eur. - a comparison. Retrieved from [Link]

Sources

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 3. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. timstar.co.uk [timstar.co.uk]

- 10. ivypanda.com [ivypanda.com]

- 11. chymist.com [chymist.com]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility Characteristics of Methyl 2-(3,3-difluorocyclobutyl)acetate

Abstract

This technical guide provides a comprehensive analysis of the expected solubility characteristics of methyl 2-(3,3-difluorocyclobutyl)acetate, a novel fluorinated ester with potential applications in medicinal chemistry and materials science. In the absence of publicly available experimental data for this specific molecule, this document synthesizes information from foundational chemical principles, analysis of its structural motifs, and data from analogous compounds. It offers a predictive solubility profile and details authoritative, field-proven experimental protocols for researchers to determine its thermodynamic and kinetic solubility. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's physicochemical behavior to advance their research and development efforts.

Introduction and Molecular Scrutiny

Methyl 2-(3,3-difluorocyclobutyl)acetate is an ester functionalized with a gem-difluorinated cyclobutyl ring. Such fluorinated scaffolds are of high interest in drug discovery as the inclusion of fluorine can significantly modulate metabolic stability, lipophilicity, and binding affinity. Understanding the solubility of this compound is a critical first step in its evaluation for any application, as poor solubility can hinder biological assays, formulation, and bioavailability.[1][2]

Molecular Structure and Physicochemical Implications:

The solubility of a compound is governed by its intermolecular interactions with the solvent. The structure of methyl 2-(3,3-difluorocyclobutyl)acetate presents two key regions influencing its behavior:

-

The Methyl Acetate Moiety: This ester group provides polarity and possesses hydrogen bond acceptors (the carbonyl and ether oxygens). It is expected to interact favorably with polar solvents. For reference, the parent compound, methyl acetate, has a notable water solubility of about 25% at room temperature.[3]

-

The 3,3-difluorocyclobutyl Group: The replacement of two hydrogen atoms with highly electronegative fluorine atoms on the same carbon (a gem-difluoro moiety) creates a strong local dipole. However, the overall effect of such fluorination is a marked increase in hydrophobicity and, uniquely, lipophobicity.[4] Highly fluorinated compounds often exhibit reduced solubility in both aqueous and hydrocarbon-based organic solvents, sometimes preferring fluorous phases.[4]

This structural dichotomy suggests a complex solubility profile. The molecule is not overtly polar or nonpolar, and its solubility will be highly dependent on the specific solvent's ability to interact favorably with both the polar ester and the nonpolar, fluorinated ring.

Predicted Solubility Profile

Based on the structural analysis, a qualitative prediction of solubility in common laboratory solvents is presented below. This table serves as a hypothesis to be validated by the experimental protocols detailed in this guide.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The ester group allows for some interaction, but the hydrophobic fluorinated ring will limit aqueous solubility significantly. Solubility should increase with alcohols. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), DMSO, THF | High | These solvents can effectively solvate the polar ester group without the high energetic cost of disrupting a hydrogen-bonding network, while accommodating the nonpolar part. |

| Nonpolar | Hexanes, Toluene | Moderate to Low | While the cyclobutyl ring is nonpolar, the high fluorination introduces lipophobicity, potentially reducing solubility in simple hydrocarbons compared to a non-fluorinated analog. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are excellent for compounds of intermediate polarity and are likely to be effective. |

Experimental Determination of Solubility

To move from prediction to empirical data, rigorous experimental determination is necessary. Two primary types of solubility are relevant in a research and development context: thermodynamic and kinetic solubility.[5][6]

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the most reliable technique for this measurement.[5][7]

Causality: This method ensures that the system reaches true thermodynamic equilibrium by allowing sufficient time for the dissolution of the solid compound until the solution is saturated.[7] Using an excess of the solid material confirms that saturation is achieved.[8]

-

Preparation : Add an excess amount of crystalline methyl 2-(3,3-difluorocyclobutyl)acetate to a series of vials, each containing a precisely known volume of the chosen solvent (e.g., Water, pH 7.4 PBS, Dichloromethane). "Excess" means enough solid is present that some remains undissolved at the end of the experiment.

-

Equilibration : Seal the vials tightly. Place them in an orbital shaker or on a stir plate within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours.[2][7]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed in the incubator for at least 1-2 hours to let the undissolved solid settle. To ensure complete removal of solid particles, centrifuge the samples at high speed (e.g., >10,000 g for 15 minutes).

-

Sampling : Carefully pipette a known volume of the clear supernatant.

-

Quantification :

-

Prepare a calibration curve using standard solutions of the compound at known concentrations.

-

Dilute the collected supernatant with an appropriate mobile phase or solvent.

-

Analyze the concentration of the compound in the diluted supernatant using a validated analytical method such as HPLC-UV, LC-MS, or GC.[9][10]

-

Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.

-

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer. It is a critical parameter in early drug discovery as it mimics the conditions of many in vitro biological assays.[1][6]

Causality: This protocol is designed for speed and automation. It does not measure true equilibrium but rather the propensity of a compound to precipitate from a supersaturated solution, which is highly relevant for avoiding false negatives in high-throughput screening (HTS).[2]

-

Stock Solution : Prepare a high-concentration stock solution of methyl 2-(3,3-difluorocyclobutyl)acetate in 100% DMSO (e.g., 20 mM).[1]

-

Assay Plate Preparation : Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.

-

Compound Addition : Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer to achieve the desired final compound concentration (e.g., add 2 µL of 20 mM stock to 198 µL of buffer for a final concentration of 200 µM). The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effect.

-

Incubation : Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C).[2]

-

Precipitate Detection : Determine the concentration of the compound remaining in solution. This is typically done in one of two ways:

-

Nephelometry : Measure the light scattering caused by precipitated particles.

-

Filtration/Quantification : Filter the plate to remove any precipitate. The concentration of the compound in the clear filtrate is then determined by HPLC-UV or LC-MS/MS against a calibration curve.[11]

-

Caption: Decision and analysis flow for kinetic solubility measurement.

Conclusion

While empirical data for methyl 2-(3,3-difluorocyclobutyl)acetate is not yet available, a thorough analysis of its chemical structure allows for a robust, predictive assessment of its solubility. The compound's amphipathic nature, with a polar ester head and a hydrophobic/lipophobic fluorinated tail, suggests high solubility in polar aprotic solvents and limited solubility in water and simple hydrocarbons. This guide provides the necessary theoretical framework and detailed, actionable protocols for researchers to precisely determine the thermodynamic and kinetic solubility of this compound, thereby enabling its confident application in further research and development.

References

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). (Available at: [Link])

-

FooDB. Showing Compound Methyl acetate (FDB008125). (2010). (Available at: [Link])

-

PubChem. Methyl 2-(3,3-difluorocyclobutyl)-2-oxoacetate. (Available at: [Link])

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (Available at: [Link])

-

PubChem. Methyl difluoroacetate. (Available at: [Link])

-

Science.gov. fluorinated ester co-solvents: Topics by Science.gov. (Available at: [Link])

-

AxisPharm. Kinetic Solubility Assays Protocol. (Available at: [Link])

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. (2012). (Available at: [Link])

-

ResearchGate. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (2025). (Available at: [Link])

-

BioAssay Systems. Solubility Testing – Shake Flask Method. (Available at: [Link])

-

PubMed. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. (2004). (Available at: [Link])

-

Computational Chemistry. Compound solubility measurements for early drug discovery. (2022). (Available at: [Link])

-

PubMed. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. (Available at: [Link])

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). (Available at: [Link])

-

BioDuro. ADME Solubility Assay. (Available at: [Link])

-

Slideshare. solubility experimental methods.pptx. (Available at: [Link])

- Google Patents. US20050090408A1 - Solubility of perfluorinated polyethers in fluorinated solvents.

-

ResearchGate. What is the solubility of water in fluorous (fluorinated) solvents?. (2017). (Available at: [Link])

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. Showing Compound Methyl acetate (FDB008125) - FooDB [foodb.ca]

- 4. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. bioassaysys.com [bioassaysys.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. solubility experimental methods.pptx [slideshare.net]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

The Emergence of a Key Fluorinated Scaffold: A Technical Guide to the Synthesis of Methyl 2-(3,3-difluorocyclobutyl)acetate

Introduction: The Strategic Value of Fluorinated Cyclobutanes in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the introduction of fluorine atoms into drug candidates is a well-established strategy for modulating a host of pharmacokinetic and pharmacodynamic properties. Among the diverse array of fluorinated motifs, the 3,3-difluorocyclobutyl group has emerged as a particularly valuable bioisostere for gem-dimethyl and carbonyl functionalities. Its rigid, three-dimensional structure, combined with the unique electronic properties imparted by the gem-difluoro substitution, offers medicinal chemists a powerful tool to enhance metabolic stability, binding affinity, and membrane permeability. This guide provides an in-depth technical overview of a plausible first synthesis of a key building block in this class, methyl 2-(3,3-difluorocyclobutyl)acetate, based on established and robust synthetic methodologies. While a singular "discovery" publication for this specific ester has not been identified in the public domain, its synthesis can be confidently approached through the preparation of its immediate carboxylic acid precursor, 2-(3,3-difluorocyclobutyl)acetic acid, followed by a standard esterification protocol.

Retrosynthetic Analysis and Strategic Considerations

The most logical and efficient synthetic strategy for methyl 2-(3,3-difluorocyclobutyl)acetate (1) commences with the corresponding carboxylic acid, 2-(3,3-difluorocyclobutyl)acetic acid (2). This precursor contains the core difluorocyclobutane scaffold and the acetic acid side chain. The final step is a classic Fischer esterification, a reliable and scalable reaction.

The key challenge lies in the construction of the 2-(3,3-difluorocyclobutyl)acetic acid (2). A powerful and convergent approach to substituted cyclobutanes is the [2+2] cycloaddition. In this case, the reaction between 1,1-difluoroethene (3) and a suitable ketene equivalent bearing the acetic acid moiety is a highly attractive disconnection. A silyl ketene acetal, such as (1-methoxy-2-(trimethylsilyloxy)ethene) (4), serves as a stable and reactive partner for this transformation. The resulting silyloxycyclobutane can then be readily hydrolyzed to the target carboxylic acid.

Caption: Retrosynthetic analysis of methyl 2-(3,3-difluorocyclobutyl)acetate.

Part 1: Synthesis of the Key Intermediate: 2-(3,3-Difluorocyclobutyl)acetic acid

The cornerstone of this synthesis is the construction of the difluorocyclobutane ring. The [2+2] cycloaddition of a ketene silyl acetal with 1,1-difluoroethene provides an elegant entry into this system.

Experimental Protocol: [2+2] Cycloaddition and Hydrolysis

Step 1: [2+2] Cycloaddition of (1-Methoxy-2-(trimethylsilyloxy)ethene) and 1,1-Difluoroethene

-

Materials:

-

(1-Methoxy-2-(trimethylsilyloxy)ethene)

-

1,1-Difluoroethene (gas)

-

Anhydrous toluene

-

High-pressure autoclave equipped with a magnetic stir bar and gas inlet.

-

-

Procedure:

-

A dry, 250 mL high-pressure autoclave is charged with (1-methoxy-2-(trimethylsilyloxy)ethene) (1.0 eq) and anhydrous toluene (100 mL).

-

The autoclave is sealed and purged with nitrogen.

-

The vessel is cooled to -78 °C using a dry ice/acetone bath.

-

1,1-Difluoroethene (1.5 eq) is condensed into the autoclave.

-

The reaction mixture is allowed to warm to room temperature and then heated to 80-90 °C for 12-18 hours. The pressure inside the autoclave will increase upon heating.

-

After the reaction period, the autoclave is cooled to room temperature, and the excess 1,1-difluoroethene is carefully vented.

-

The solvent is removed under reduced pressure to yield the crude 1-methoxy-3,3-difluoro-2-(trimethylsilyloxy)cyclobutane. This intermediate is typically used in the next step without further purification.

-

Step 2: Hydrolysis to 2-(3,3-Difluorocyclobutyl)acetic acid

-

Materials:

-

Crude 1-methoxy-3,3-difluoro-2-(trimethylsilyloxy)cyclobutane

-

Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

The crude intermediate from Step 1 is dissolved in THF (100 mL).

-

1 M HCl (50 mL) is added, and the mixture is stirred vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, the mixture is transferred to a separatory funnel, and the layers are separated.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by silica gel chromatography or recrystallization to afford 2-(3,3-difluorocyclobutyl)acetic acid as a solid.

-

Part 2: Final Step - Fischer Esterification to Methyl 2-(3,3-difluorocyclobutyl)acetate

The conversion of the carboxylic acid to its corresponding methyl ester is a fundamental and high-yielding transformation.

Experimental Protocol: Fischer Esterification

-

Materials:

-

2-(3,3-Difluorocyclobutyl)acetic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of 2-(3,3-difluorocyclobutyl)acetic acid (1.0 eq) in anhydrous methanol (10 volumes), a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) is added.

-

The reaction mixture is heated to reflux (approximately 65 °C) for 3-5 hours. The reaction can be monitored by TLC, observing the disappearance of the starting carboxylic acid.

-

After completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate (50 mL) and carefully washed with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acid catalyst.

-

The organic layer is then washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude methyl 2-(3,3-difluorocyclobutyl)acetate can be purified by silica gel chromatography to yield the final product as a liquid.

-

Caption: Overall synthetic workflow.

Data Summary and Characterization

The successful synthesis of methyl 2-(3,3-difluorocyclobutyl)acetate would be confirmed by standard analytical techniques. The following table summarizes the expected key characterization data.

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Key Signals (CDCl₃, δ ppm) | Expected ¹⁹F NMR (CDCl₃, δ ppm) | Expected MS (ESI+) m/z |

| 2-(3,3-Difluorocyclobutyl)acetic acid | C₆H₈F₂O₂ | 150.12 | 10-12 (br s, 1H, COOH), 2.8-3.0 (m, 2H), 2.4-2.6 (m, 3H) | -90 to -110 (m) | 149.0 [M-H]⁻ |

| Methyl 2-(3,3-difluorocyclobutyl)acetate | C₇H₁₀F₂O₂ | 164.15 | 3.68 (s, 3H, OCH₃), 2.7-2.9 (m, 2H), 2.3-2.5 (m, 3H) | -90 to -110 (m) | 165.1 [M+H]⁺, 187.1 [M+Na]⁺ |

Conclusion and Future Perspectives

This technical guide outlines a robust and scientifically sound synthetic route to methyl 2-(3,3-difluorocyclobutyl)acetate, a valuable building block for drug discovery. By leveraging a [2+2] cycloaddition to construct the core difluorocyclobutane ring followed by a standard esterification, this compound can be accessed in a predictable and scalable manner. The availability of such fluorinated scaffolds is crucial for the continued development of novel therapeutics with improved pharmacological profiles. Further methodological advancements may focus on asymmetric variations of the cycloaddition to access enantiomerically pure derivatives, thereby expanding the utility of this important structural motif in modern medicinal chemistry.

References

-

Dolbier, W. R., Jr. "Fluorine chemistry at the millennium." Journal of Fluorine Chemistry, vol. 126, no. 2, 2005, pp. 157-163. [Link]

-

O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, vol. 37, no. 2, 2008, pp. 308-319. [Link]

-

Ni, C., et al. "The [2+2] Cycloaddition of Ketene Silyl Acetals with Olefins." Organic Reactions, vol. 62, 2003, pp. 1-236. [Link]

-

Fischer, E., and Speier, A. "Darstellung der Ester." Berichte der deutschen chemischen Gesellschaft, vol. 28, no. 3, 1895, pp. 3252-3258. [Link]

-

Mykhailiuk, P. K. "Fluorinated cyclobutanes: a decade of progress." Tetrahedron Letters, vol. 56, no. 4, 2015, pp. 431-440. [Link]

The Difluorocyclobutyl Moiety: A Modern Bioisostere for Enhanced Drug Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—provide a powerful tool for fine-tuning the physicochemical and pharmacological properties of a molecule.[1] Strategic fluorination can influence a compound's metabolic stability, lipophilicity, acidity (pKa), and binding affinity to its biological target.[1][3] These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles.[1]

Within the vast landscape of fluorinated motifs, the difluorocyclobutyl group has emerged as a compelling bioisostere. Bioisosteres are chemical substituents with similar physical or chemical properties that produce broadly similar biological effects. The difluorocyclobutyl moiety offers a unique combination of conformational rigidity, altered electronics, and metabolic stability that can address specific challenges in drug design. This guide provides a technical overview of the synthesis, biological activities, and evaluation of difluorocyclobutyl-containing compounds, with a focus on their practical application in drug discovery.

Synthesis of Difluorocyclobutyl Building Blocks: Enabling Chemical Exploration

The accessibility of key building blocks is paramount for the exploration of any new chemical motif in drug discovery. Fortunately, synthetic routes to functionalized difluorocyclobutyl compounds have been developed, enabling their incorporation into a variety of molecular scaffolds. A common strategy involves the [2+2] cycloaddition of a suitable ketene with a vinyl ether, followed by fluorination.

Representative Synthetic Protocol: Preparation of Ethyl 3,3-Difluorocyclobutanecarboxylate

This protocol outlines a general, multi-step synthesis of a key difluorocyclobutyl building block.

Step 1: [2+2] Cycloaddition

-

To a solution of dichloroketene (generated in situ from trichloroacetyl chloride and activated zinc) in a suitable aprotic solvent (e.g., diethyl ether or tetrahydrofuran), add ethyl vinyl ether dropwise at a controlled temperature (typically 0 °C to room temperature).

-

Stir the reaction mixture for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclobutanone intermediate.

Step 2: Dehalogenation

-

Dissolve the crude dichlorocyclobutanone in a suitable solvent system, such as acetic acid.

-

Add a reducing agent, such as zinc dust, in portions while monitoring the reaction progress by TLC or GC-MS.

-

After the reaction is complete, filter off the excess zinc and neutralize the filtrate with a base (e.g., sodium hydroxide).

-

Extract the product with an organic solvent, wash, dry, and concentrate to afford the corresponding cyclobutanone.

Step 3: Fluorination

-

Dissolve the cyclobutanone in a suitable solvent (e.g., dichloromethane).

-

Add a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or a similar reagent, at a low temperature (e.g., -78 °C).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired ethyl 3,3-difluorocyclobutanecarboxylate.

Caption: A generalized workflow for the synthesis of a difluorocyclobutyl building block.

Impact of the Difluorocyclobutyl Moiety on Physicochemical and Pharmacokinetic Properties

The introduction of a difluorocyclobutyl group can significantly modulate the drug-like properties of a molecule.

-

Lipophilicity (logP/logD): Fluorine is the most electronegative element, and its introduction generally increases the lipophilicity of a molecule. The difluorocyclobutyl group, while polar, can increase the overall lipophilicity compared to its non-fluorinated cyclobutyl counterpart. This can enhance membrane permeability and cell penetration.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage.[3] By replacing metabolically labile hydrogen atoms with fluorine, the difluorocyclobutyl moiety can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug.[3][4]

-

Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons and decrease the basicity of adjacent amines. This modulation of pKa can be crucial for optimizing a drug's solubility, absorption, and target engagement.

-

Conformational Effects: The rigid four-membered ring of the cyclobutane restricts the conformational freedom of the molecule. The introduction of the two fluorine atoms can further influence the preferred conformation through steric and electronic effects, which can be advantageous for locking the molecule into a bioactive conformation for optimal target binding.

Modulation of Biological Activity: A Case Study with a GLP-1R Agonist

A compelling example of the strategic use of a difluorocyclobutyl group is in the development of novel glucagon-like peptide-1 receptor (GLP-1R) agonists for the treatment of type 2 diabetes.[5][6] Danuglipron, a small-molecule GLP-1R agonist, showed promise but also exhibited moderate inhibition of the hERG potassium channel, a liability that can lead to cardiac toxicity.[5]

In a lead optimization campaign, researchers replaced a piperidine ring in a danuglipron analog with a difluorocyclobutyl moiety.[5] This modification resulted in a significant improvement in the compound's profile.

| Compound | GLP-1R Agonist Potency (EC50, nM) | hERG Inhibition (IC50, µM) |

| Danuglipron Analog (Piperidine) | ~1.0 | 4.3 |

| Compound 73 (Difluorocyclobutyl) | 0.048 | >30 |

Data adapted from the Journal of Medicinal Chemistry.[5]

The introduction of the difluorocyclobutyl group led to:

-

Enhanced Potency: Compound 73 was significantly more potent than the piperidine-containing analog, with an EC50 of 0.048 nM.[5]

-

Reduced hERG Inhibition: The hERG inhibitory activity was dramatically reduced, with an IC50 greater than 30 µM, indicating a much lower risk of cardiac side effects.[5]

-

Improved Pharmacokinetics: Compound 73 also demonstrated favorable absorption and selectivity for the desired signaling pathway.[5]

This case study highlights how the difluorocyclobutyl moiety can be strategically employed to simultaneously enhance potency and mitigate off-target effects, a key goal in drug discovery.

Caption: Bioisosteric replacement of a piperidine with a difluorocyclobutyl group.

Experimental Protocols for Biological Evaluation

A thorough biological evaluation is critical to understanding the potential of a novel compound. The following are representative protocols for key in vitro assays.

Protocol 1: In Vitro Potency Determination (EC50/IC50)

This protocol describes a general method for determining the concentration of a compound that elicits a half-maximal response (EC50 for agonists) or inhibition (IC50 for antagonists/inhibitors).

-

Cell Culture: Culture a cell line that expresses the target of interest in a suitable medium and conditions.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.

-

Assay Plate Preparation: Seed the cells into a multi-well plate (e.g., 96- or 384-well) and allow them to adhere overnight.

-

Compound Treatment: Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for a predetermined time at 37°C.

-

Signal Detection: Add a detection reagent that generates a measurable signal (e.g., fluorescence, luminescence, or absorbance) that correlates with the biological activity of the target.

-

Data Analysis: Measure the signal using a plate reader. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value.

Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

-

Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human, rat, or other species) and a NADPH-regenerating system in a suitable buffer.

-

Compound Incubation: Add the test compound to the reaction mixture and incubate at 37°C.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to pellet the protein.

-

LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.

Protocol 3: hERG Channel Inhibition Assay (Automated Patch Clamp)

This assay evaluates the potential of a compound to inhibit the hERG potassium channel.

-

Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

-

Automated Patch Clamp: Use an automated patch-clamp system to establish a whole-cell recording from a single cell.

-

Baseline Recording: Record the baseline hERG current in the absence of the test compound.

-

Compound Application: Perfuse the cell with increasing concentrations of the test compound.

-

Current Measurement: Measure the hERG current at each concentration.

-

Data Analysis: Calculate the percentage of inhibition of the hERG current at each concentration relative to the baseline. Plot the percentage of inhibition against the compound concentration and fit the data to determine the IC50 value.

Caption: Overview of key in vitro biological evaluation assays.

Challenges and Future Directions